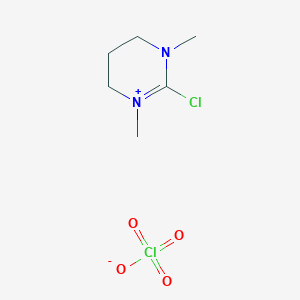
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is an organic compound known for its high reactivity and utility in various chemical syntheses. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene. It is often used as an intermediate in the synthesis of more complex organic molecules.
准备方法
The synthesis of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate typically involves the reaction of 1,3-dimethylimidazolidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 1,3-dimethylimidazolidine and perchloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent unwanted side reactions.
Procedure: The reactants are mixed and allowed to react for a specified period, after which the product is isolated and purified.
化学反应分析
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate involves its interaction with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
相似化合物的比较
2-Chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium perchlorate is similar to other pyrimidine derivatives, such as:
1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one: This compound is used as a solvent and in the synthesis of poly(aryl ethers).
2-Chloro-1,3-dimethylimidazolidinium chloride: Another similar compound used in organic synthesis.
The uniqueness of this compound lies in its high reactivity and ability to form stable complexes, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
188748-95-0 |
|---|---|
分子式 |
C6H12Cl2N2O4 |
分子量 |
247.07 g/mol |
IUPAC 名称 |
2-chloro-1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12ClN2.ClHO4/c1-8-4-3-5-9(2)6(8)7;2-1(3,4)5/h3-5H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
JSFHZBNABYRNMH-UHFFFAOYSA-M |
规范 SMILES |
CN1CCC[N+](=C1Cl)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)
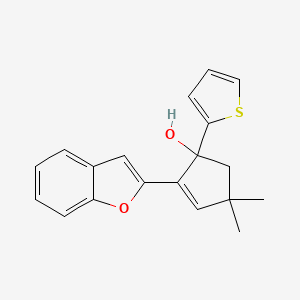
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)

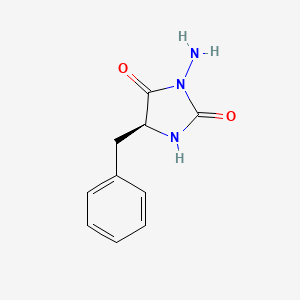
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
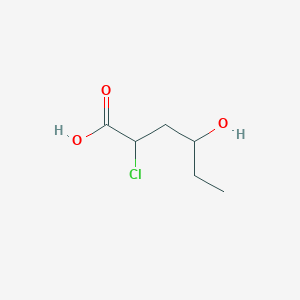
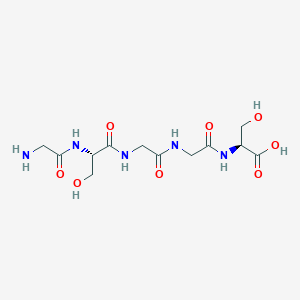
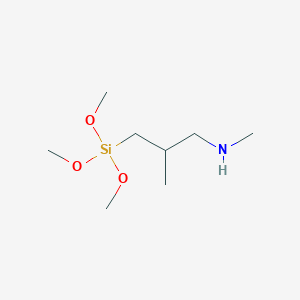


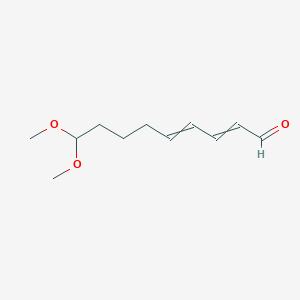
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
